molecular formula C7H4ClN B033263 2-Chloro-5-ethynylpyridine CAS No. 263012-63-1

2-Chloro-5-ethynylpyridine

Cat. No. B033263
CAS RN: 263012-63-1
M. Wt: 137.56 g/mol
InChI Key: PGLDMOFVMPWSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethynylpyridine, also known as 2-chloro-5-C-ethynylpyridine, is an organic compound belonging to the pyridine family. It is a colorless liquid with a pungent odor. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of other compounds, such as 2-chloro-4-ethynylpyridine and 3-chloro-4-ethynylpyridine.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals : 2-chloro-5-trifluoromethyl pyridine, a related compound, serves as a key intermediate in pharmaceuticals, agrochemicals, and biochemicals. It has potential applications in herbicides and related fields (Li Zheng-xiong, 2004).

  • Agricultural Applications : 2-ethynylpyridine is recognized as a cost-effective soil nitrification inhibitor, useful in fertilizer amendments (McCarty & Bremner, 1990).

  • Chemical Synthesis : The hydrochlorination of 2-ethynylpyridines can be achieved using hydrochloric acid and silver acetate, with potential applications in hydrobromination and hydroiodination processes (Muragishi, Asahara & Nishiwaki, 2017).

  • Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs, synthesized from compounds like 2-ethynylpyridine, demonstrate potent antioxidant and metal chelating activities, offering therapeutic potential for metal-induced oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Polymer Science : Catalyst-free polymerization of 2-ethynylpyridine can produce ionic polyacetylene with stable redox currents and a maximum peak at 457 nm, useful in material science (Lim et al., 2018).

  • Solubility Studies : Understanding the solubility of 2-Chloro-5-chloromethylpyridine in various solvents is crucial for industrial design and theoretical studies (Shi, Li & Zhou, 2010).

  • Spectroscopic Studies : Spectroscopic and computational studies of 2-ethynylpyridine dimers have potential implications in the field of hydrogen-bonded complexes and molecular interactions (Bakarić & Spanget-Larsen, 2018).

  • Molecular Docking and Anti-Tuberculosis Properties : Some 4-(pyridylamino)- and 4-(ethynylpyridine)-quinazolines show promising anti-Mycobacterium tuberculosis properties, with minimal cytotoxicity, highlighting potential medicinal applications (Dilebo et al., 2021).

  • Memory Devices and Nano-Actuators : Certain molecules involving 2-ethynylpyridine demonstrate charge-induced conformational switching, usable in memory devices or nano-actuators by controlling ring rotation with a bias voltage (Derosa, Guda & Seminario, 2003).

Safety and Hazards

2-Chloro-5-ethynylpyridine is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 . It should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

Target of Action

It has been used in the synthesis of conjugatively bridged bis- and tris-5-(2,2’-bipyridines) multitopic metal ion-binding modules for supramolecular nanoengineering . This suggests that it may interact with metal ions in its target environment.

Mode of Action

It is known to undergo reactions that can significantly alter its chemical structure and properties. This suggests that it may interact with its targets through covalent bonding or other chemical interactions.

Action Environment

The action of 2-Chloro-5-ethynylpyridine may be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemical species.

properties

IUPAC Name

2-chloro-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLDMOFVMPWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442971
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263012-63-1
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-5-trimethylsilanylethynyl-pyridine (1.00 g, 4.77 mmol) was taken up in THF (23.8 ml) under argon at 0° C. Tetrabutylammonium fluoride (5.72 ml of 1.0 M in THF, 5.72 mmol) was added dropwise over 5 minutes. The mixture was then allowed to warm to room temperature and maintained at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous ammonium chloride, and extracted three times with ethyl acetate. The organic fractions were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes) to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1 M solution of TBAF in THF (12 mL) was added to 500 mg (2.38 mmol) of 2-chloro-5-trimethylsilanylethynyl-pyridine and the black solution was stirred overnight. The mixture was concentrated, the resulting residue was stirred in 50 mL of Et2O for 1 h, and the liquid was decanted from the solids. This washing procedure was repeated twice, and the combined washes were concentrated and chromatographed to provide 240 mg of 2-chloro-5-ethynylpyridine as a colorless solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-ethynylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-ethynylpyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-ethynylpyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-ethynylpyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-ethynylpyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-ethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.